Cas no 98902-12-6 (N-Methyl-N-(2-methylamino-ethyl)-benzamide)

N-Methyl-N-(2-methylamino-ethyl)-benzamide 化学的及び物理的性質
名前と識別子
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- Benzamide,N-methyl-N-[2-(methylamino)ethyl]-
- N-METHYL-N-(2-METHYLAMINO-ETHYL)-BENZAMIDE
- N-methyl-N-[2-(methylamino)ethyl]benzamide
- 98902-12-6
- SCHEMBL1833078
- CS-0368165
- MFCD08689641
- N-methyl-N-(2-(methylamino)ethyl)benzamide
- AKOS013399284
- DTXSID60543367
- N-METHYL-N-(2-METHYLAMINO-ETHYL)BENZAMIDE
- N-Methyl-N-(2-methylamino-ethyl)-benzamide
-
- MDL: MFCD08689641
- インチ: InChI=1S/C11H16N2O/c1-12-8-9-13(2)11(14)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
- InChIKey: HRRYEOIOBDIZTM-UHFFFAOYSA-N
- SMILES: CNCCN(C)C(=O)C1=CC=CC=C1
計算された属性
- 精确分子量: 192.12600
- 同位素质量: 192.126263
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 32.3
じっけんとくせい
- 密度みつど: 1.03
- Boiling Point: 328.8°Cat760mmHg
- フラッシュポイント: 152.7°C
- Refractive Index: 1.528
- PSA: 32.34000
- LogP: 1.36890
N-Methyl-N-(2-methylamino-ethyl)-benzamide Security Information
N-Methyl-N-(2-methylamino-ethyl)-benzamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-Methyl-N-(2-methylamino-ethyl)-benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN7505551-5G |
N-Methyl-N-(2-methylamino-ethyl)-benzamide |
98902-12-6 | 98% | 5g |
RMB 2044.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438835-1g |
N-methyl-N-(2-(methylamino)ethyl)benzamide |
98902-12-6 | 95+% | 1g |
¥966.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438835-5g |
N-methyl-N-(2-(methylamino)ethyl)benzamide |
98902-12-6 | 95+% | 5g |
¥3130.00 | 2024-04-23 | |
abcr | AB305101-1 g |
N-Methyl-N-(2-methylamino-ethyl)-benzamide, 98%; . |
98902-12-6 | 98% | 1 g |
€108.80 | 2023-07-19 | |
Fluorochem | 034938-5g |
N-Methyl-N-(2-methylamino-ethyl)-benzamide |
98902-12-6 | >98% | 5g |
£186.00 | 2022-02-28 | |
abcr | AB305101-5 g |
N-Methyl-N-(2-methylamino-ethyl)-benzamide, 98%; . |
98902-12-6 | 98% | 5 g |
€276.40 | 2023-07-19 | |
abcr | AB305101-1g |
N-Methyl-N-(2-methylamino-ethyl)-benzamide, 98%; . |
98902-12-6 | 98% | 1g |
€108.80 | 2025-03-19 | |
Ambeed | A756229-5g |
N-Methyl-N-(2-methylamino-ethyl)-benzamide |
98902-12-6 | 95+% | 5g |
$351.0 | 2024-04-16 | |
TRC | M349078-100mg |
N-Methyl-N-(2-methylamino-ethyl)-benzamide |
98902-12-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
TRC | M349078-50mg |
N-Methyl-N-(2-methylamino-ethyl)-benzamide |
98902-12-6 | 50mg |
$ 50.00 | 2022-06-03 |
N-Methyl-N-(2-methylamino-ethyl)-benzamide 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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3. Book reviews
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
N-Methyl-N-(2-methylamino-ethyl)-benzamideに関する追加情報
Comprehensive Overview of Benzamide, N-methyl-N-[2-(methylamino)ethyl]- (CAS No. 98902-12-6)
Benzamide, N-methyl-N-[2-(methylamino)ethyl]- (CAS No. 98902-12-6) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and chemical synthesis. This compound, often referred to by its systematic name, belongs to the class of benzamide derivatives, which are widely studied for their potential applications in medicinal chemistry and material science. With its unique structural features, this compound serves as a valuable intermediate in the development of novel therapeutic agents and functional materials.
The molecular structure of Benzamide, N-methyl-N-[2-(methylamino)ethyl]- includes a benzamide core substituted with N-methyl and N-[2-(methylamino)ethyl] groups. This configuration imparts distinct chemical properties, making it a subject of interest for researchers exploring drug discovery and biochemical interactions. The compound's solubility, stability, and reactivity are key factors that influence its utility in various applications, particularly in the design of small-molecule inhibitors and receptor modulators.
In recent years, the demand for benzamide-based compounds has surged due to their role in addressing contemporary health challenges. For instance, researchers are investigating their potential in targeting neurological disorders and metabolic diseases, which are among the most searched topics in medical and scientific communities. The compound's ability to interact with specific biological pathways makes it a promising candidate for precision medicine applications, aligning with the growing trend toward personalized healthcare solutions.
From a synthetic chemistry perspective, Benzamide, N-methyl-N-[2-(methylamino)ethyl]- is often utilized as a building block for more complex molecules. Its synthesis typically involves amide coupling reactions and amine alkylation, processes that are frequently discussed in academic and industrial research. The compound's versatility is further highlighted by its compatibility with various catalysts and reaction conditions, enabling its integration into diverse synthetic routes.
The market for benzamide derivatives is expanding, driven by advancements in pharmaceutical innovation and biotechnology. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the needs of research institutions and drug developers. Additionally, the rise of AI-driven drug discovery has amplified interest in such compounds, as they are often screened for potential bioactivity using computational models.
Environmental and safety considerations are also critical when working with Benzamide, N-methyl-N-[2-(methylamino)ethyl]-. While it is not classified as a hazardous substance, proper handling and storage are essential to ensure workplace safety. Researchers and manufacturers adhere to Good Laboratory Practices (GLP) and regulatory guidelines to minimize risks associated with its use. This aligns with the broader industry focus on sustainable chemistry and green synthesis, topics that resonate strongly with today's environmentally conscious audience.
In conclusion, Benzamide, N-methyl-N-[2-(methylamino)ethyl]- (CAS No. 98902-12-6) represents a fascinating area of study with wide-ranging implications. Its applications in drug development, material science, and biochemical research underscore its importance in modern chemistry. As scientific inquiry continues to evolve, this compound is likely to remain at the forefront of innovations addressing some of the most pressing challenges in health and technology.
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